Cas no 324580-69-0 (2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate)

2-(1E)-{4-(Ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound featuring a conjugated chromene-carboxylate framework with an imino linkage. Its structure combines a coumarin-derived 2-oxo-2H-chromene moiety with an ethoxycarbonyl-substituted phenylimino group, offering potential utility in photophysical applications due to its extended π-electron system. The compound's design may facilitate tunable electronic properties, making it of interest for materials science, particularly in optoelectronic or sensing applications. Its ester and imine functionalities provide sites for further chemical modifications, enhancing versatility in synthetic derivatization. The compound's stability and structural rigidity could also support investigations into nonlinear optical (NLO) properties or as a ligand in coordination chemistry.
2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate structure
324580-69-0 structure
Product name:2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate
CAS No:324580-69-0
MF:C26H19NO6
Molecular Weight:441.432167291641
CID:6047355
PubChem ID:5084538

2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate
    • (E)-2-(((4-(ethoxycarbonyl)phenyl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate
    • 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, 2-[[[4-(ethoxycarbonyl)phenyl]imino]methyl]phenyl ester
    • 324580-69-0
    • Oprea1_564885
    • 2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
    • F0847-0042
    • [2-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate
    • AKOS024601253
    • インチ: 1S/C26H19NO6/c1-2-31-24(28)17-11-13-20(14-12-17)27-16-19-8-4-6-10-23(19)33-26(30)21-15-18-7-3-5-9-22(18)32-25(21)29/h3-16H,2H2,1H3
    • InChIKey: ZPKLVQYVWVGVJS-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC=CC=C2C=C1C(OC1=CC=CC=C1C=NC1=CC=C(C(OCC)=O)C=C1)=O

計算された属性

  • 精确分子量: 441.12123733g/mol
  • 同位素质量: 441.12123733g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 782
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5
  • トポロジー分子極性表面積: 91.3Ų

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 667.2±55.0 °C(Predicted)
  • 酸度系数(pKa): 1.91±0.50(Predicted)

2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0847-0042-50mg
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0847-0042-3mg
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0847-0042-5mg
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0847-0042-15mg
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0847-0042-10μmol
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0847-0042-10mg
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0847-0042-75mg
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0847-0042-5μmol
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0847-0042-4mg
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0847-0042-20mg
2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
324580-69-0 90%+
20mg
$99.0 2023-05-17

2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate 関連文献

2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylateに関する追加情報

Introduction to 2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate (CAS No. 324580-69-0)

2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate, identified by its CAS number 324580-69-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its chromene core and imino functional group, represents a promising candidate for further exploration in drug discovery and material science. The structural complexity of this compound, featuring both electron-withdrawing and electron-donating substituents, makes it an intriguing subject for studying its reactivity, stability, and potential biological activities.

The chromene scaffold, a six-membered lactone ring fused to a benzene ring, is well-documented for its role in various pharmacological applications. Compounds containing the chromene moiety have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. In particular, the 2-oxo-2H-chromene derivative is of interest due to its ability to act as a versatile intermediate in the synthesis of more complex molecules. The presence of the ethoxycarbonyl group at the 4-position of the phenyl ring introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the molecule and influence its interactions with biological targets.

The imino functional group at the 1-position of the phenyl ring adds another layer of complexity to this compound. The imine bond (C=N) is known for its ability to participate in hydrogen bonding and coordination interactions, making it a valuable feature for designing molecules with specific binding affinities. Furthermore, the methylphenyl substituent at the 2-position of the chromene ring can enhance the solubility and bioavailability of the compound, which are critical factors in pharmaceutical development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that 2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. This hypothesis is supported by experimental data from related chromene derivatives, which have shown promising results in preclinical studies.

The synthesis of this compound involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and flow chemistry techniques, can improve efficiency and scalability. These approaches are particularly relevant in industrial settings where cost-effectiveness and reproducibility are paramount.

In addition to its potential pharmaceutical applications, 2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate may find utility in materials science. The chromene core can be incorporated into polymers or coatings to enhance their UV stability and electronic properties. Such materials could be used in optoelectronic devices or protective coatings for industrial applications.

The chemical stability of this compound under various conditions is another area of interest. Studies have shown that chromene derivatives can undergo degradation under extreme pH conditions or exposure to light. Understanding these stability profiles is crucial for determining the appropriate storage conditions and formulation strategies for this compound.

Ethical considerations are also important when developing new chemical entities like 2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate. Researchers must adhere to stringent guidelines regarding environmental impact and occupational safety. Green chemistry principles should be applied wherever possible to minimize waste and reduce hazardous byproducts during synthesis.

The future prospects for this compound are promising. Ongoing research aims to explore its potential as a lead compound for drug development or as a building block for more complex molecules. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate these efforts by combining expertise in synthetic chemistry, pharmacology, and molecular biology.

In conclusion, 2-(1E)-{4-(ethoxycarbonyl)phenylimino}methylphenyl 2-oxo-2H-chromene-3-carboxylate (CAS No. 324580-69-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure and functional groups make it an attractive candidate for further investigation, while recent advancements in synthetic methodologies provide new opportunities for its development.

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